molecular formula C18H20N2O B14745200 3-Phenyl-4-(2-phenylethyl)piperazin-2-one CAS No. 5368-24-1

3-Phenyl-4-(2-phenylethyl)piperazin-2-one

Cat. No.: B14745200
CAS No.: 5368-24-1
M. Wt: 280.4 g/mol
InChI Key: PWCWFEULDOSSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-4-(2-phenylethyl)piperazin-2-one is a heterocyclic compound that belongs to the piperazine family This compound is characterized by a piperazine ring substituted with phenyl and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4-(2-phenylethyl)piperazin-2-one can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a brominated precursor with a piperazine derivative. The reaction typically requires the use of a base, such as sodium hydride, and is carried out in an organic solvent like dimethylformamide. The reaction conditions often include heating the mixture to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4-(2-phenylethyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or phenylethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Phenyl-4-(2-phenylethyl)piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-4-(2-phenylethyl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied. In some cases, the compound may act as an inhibitor or activator of certain biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Phenylethyl)piperazin-2-one
  • 3-(2-Hydroxyethyl)piperazin-2-one
  • 4-(4-Benzylpiperazin-1-yl)-3-nitro-1-phenyl-1H-quinolin-2-one

Uniqueness

3-Phenyl-4-(2-phenylethyl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

5368-24-1

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

3-phenyl-4-(2-phenylethyl)piperazin-2-one

InChI

InChI=1S/C18H20N2O/c21-18-17(16-9-5-2-6-10-16)20(14-12-19-18)13-11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,19,21)

InChI Key

PWCWFEULDOSSJE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)C2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.